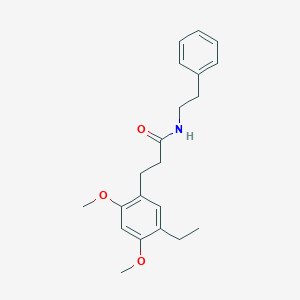
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with ethyl and methoxy groups, and an amide linkage to a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-ethyl-2,4-dimethoxybenzaldehyde and 2-phenylethylamine.
Formation of Intermediate: The benzaldehyde is first converted to 3-(5-ethyl-2,4-dimethoxyphenyl)propanoic acid through a series of reactions including oxidation and reduction.
Amide Formation: The propanoic acid is then reacted with 2-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
類似化合物との比較
Similar Compounds
- 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)butanamide
- 3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)pentanamide
Uniqueness
3-(5-Ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide is unique due to its specific structural features, such as the ethyl and methoxy substitutions on the phenyl ring and the phenylethyl group attached to the amide. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
85146-28-7 |
|---|---|
分子式 |
C21H27NO3 |
分子量 |
341.4 g/mol |
IUPAC名 |
3-(5-ethyl-2,4-dimethoxyphenyl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C21H27NO3/c1-4-17-14-18(20(25-3)15-19(17)24-2)10-11-21(23)22-13-12-16-8-6-5-7-9-16/h5-9,14-15H,4,10-13H2,1-3H3,(H,22,23) |
InChIキー |
FKEBKROLXGTKGD-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=C(C=C1OC)OC)CCC(=O)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


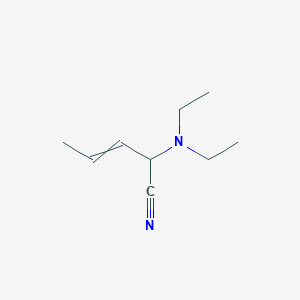
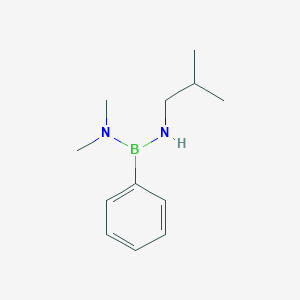
![9-Acetyl-2-methyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14426125.png)
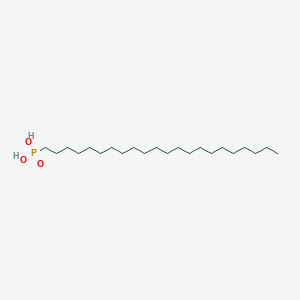
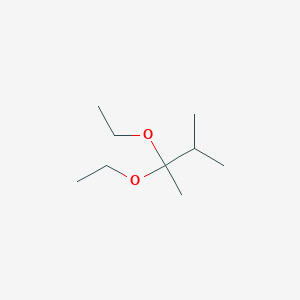
![1,1'-{[3-(Bromomethyl)-1,2-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14426139.png)
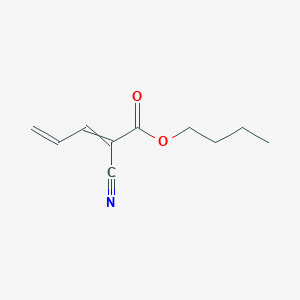
![N-Methoxy-N-methyl-N'-[4-(3-phenylpropyl)phenyl]urea](/img/structure/B14426157.png)
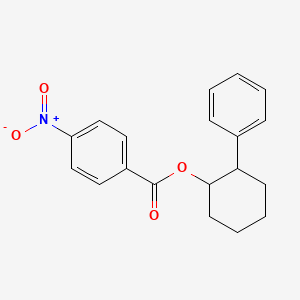
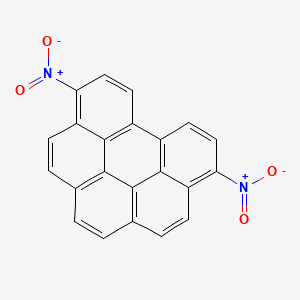
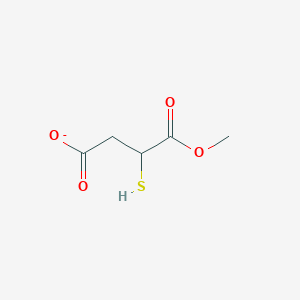
![5-[(7H-Purin-6-yl)sulfanyl]pentanoyl azide](/img/structure/B14426175.png)
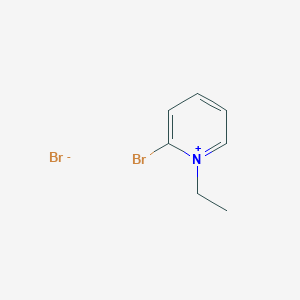
![Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)thio]-N-(3-ethoxypropyl)-](/img/structure/B14426187.png)
